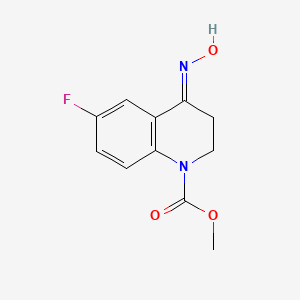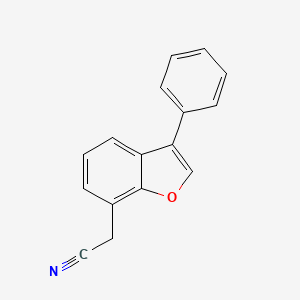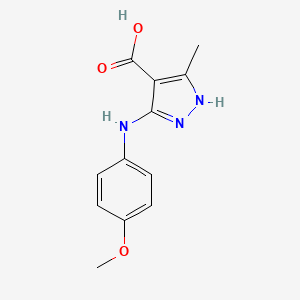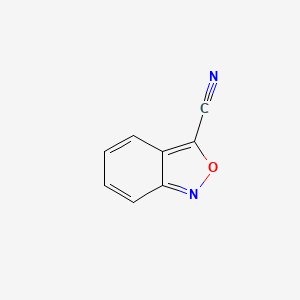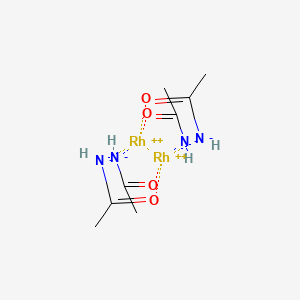
Tetrakis(acetamidato)dirhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(acetamidato)dirhodium is a coordination compound consisting of two rhodium atoms bridged by four acetamidato ligands. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(acetamidato)dirhodium can be synthesized through the reaction of a rhodium(II) cationic radical salt, such as 2,2-cis-[Rh2(acam)4(H2O)2]ClO4, with sodium halides in an aqueous solution. This reaction yields crystals of [Rh2(acam)4Cl]n·7nH2O and [Rh2(acam)4Br]n, which consist of a zigzag chain structure supported by hydrogen bonds .
Industrial Production Methods
化学反応の分析
Types of Reactions
Tetrakis(acetamidato)dirhodium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include sodium halides, which facilitate the formation of the zigzag chain structure in the compound. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various halide-bridged derivatives of this compound, such as [Rh2(acam)4Cl]n and [Rh2(acam)4Br]n .
科学的研究の応用
Tetrakis(acetamidato)dirhodium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including carbene and nitrene transfer reactions.
Biology: The compound’s unique electronic properties make it useful in studying biological electron transfer processes.
作用機序
The mechanism of action of tetrakis(acetamidato)dirhodium involves its ability to facilitate electron transfer processes. The compound’s rhodium centers can undergo redox reactions, allowing it to act as both an oxidizing and reducing agent. The acetamidato ligands play a crucial role in stabilizing the rhodium centers and facilitating these reactions .
類似化合物との比較
Similar Compounds
μ-Bromo-tetrakis(acetamidato)dirhodium: This compound has a similar structure but with bromine atoms instead of acetamidato ligands.
μ-Iodo-tetrakis(acetamidato)dirhodium: Similar to the bromo derivative, this compound contains iodine atoms.
Uniqueness
Tetrakis(acetamidato)dirhodium is unique due to its specific ligand arrangement and the resulting electronic properties. The acetamidato ligands provide a distinct stabilization to the rhodium centers, making it particularly effective in catalytic applications compared to its halide-substituted counterparts .
特性
分子式 |
C8H16N4O4Rh2 |
|---|---|
分子量 |
438.05 g/mol |
IUPAC名 |
acetylazanide;rhodium(2+) |
InChI |
InChI=1S/4C2H5NO.2Rh/c4*1-2(3)4;;/h4*1H3,(H2,3,4);;/q;;;;2*+2/p-4 |
InChIキー |
VKOXSPVYCVPFMU-UHFFFAOYSA-J |
正規SMILES |
CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
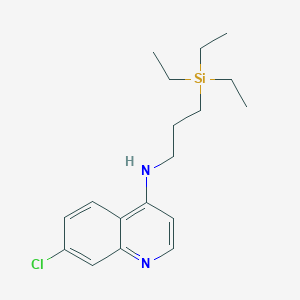
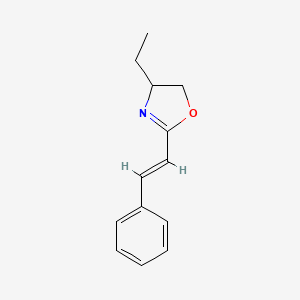
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)
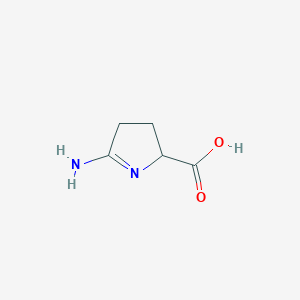

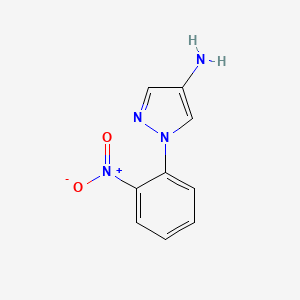
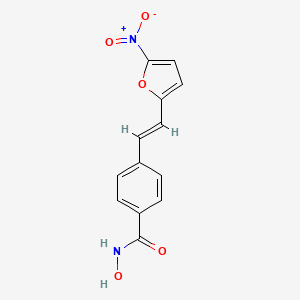
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
